molecular formula C21H24ClN3O4S2 B2955895 N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215674-18-2

N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2955895
CAS No.: 1215674-18-2
M. Wt: 482.01
InChI Key: DBQISBWWMPNEGY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a morpholinoethyl substituent, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole intermediate using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Attachment of the morpholinoethyl group: The final step includes the reaction of the sulfonylated benzo[d]thiazole with 2-chloroethylmorpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: Lacks the morpholinoethyl group, which may result in different chemical and biological properties.

    N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-piperidinoethyl)benzamide: Contains a piperidinoethyl group instead of a morpholinoethyl group, potentially altering its activity and applications.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to the presence of the morpholinoethyl group, which may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2.ClH/c1-30(26,27)19-9-5-2-6-16(19)20(25)24(11-10-23-12-14-28-15-13-23)21-22-17-7-3-4-8-18(17)29-21;/h2-9H,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQISBWWMPNEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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